molecular formula C16H14N4O3S B2934656 5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide CAS No. 2309797-92-8

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide

Cat. No. B2934656
CAS RN: 2309797-92-8
M. Wt: 342.37
InChI Key: CJKZYXKRWNFRBB-UHFFFAOYSA-N
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Description

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has a molecular formula of C19H18N4O3S.

Scientific Research Applications

Synthesis and Characterization

Jayarajan et al. (2019) described the synthesis of related compounds through a three-component reaction and characterized them using various techniques. These compounds were also analyzed through computational chemistry methods, revealing their potential non-linear optical (NLO) properties and possible anticancer activity due to interactions observed in molecular docking studies with the colchicine binding site of tubulin (Jayarajan et al., 2019).

Anticoccidial Activity

Morisawa, Kataoka, and Kitano (1977) synthesized nitropyridinecarboxamides, including similar compounds, and evaluated their anticoccidial activity. These compounds showed activity against Eimeria tenella, suggesting their potential use in the treatment of coccidiosis (Morisawa et al., 1977).

Reaction with Methyl 3-Oxobutanoate

O'Callaghan et al. (1999) explored the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the formation of various pyridine derivatives. This study provides insight into the chemical behavior and potential applications of such compounds (O'Callaghan et al., 1999).

Electrophilic Amination Studies

Armstrong, Atkin, and Swallow (2000) investigated electrophilic amination of carbanions using 3-aryl-N-carboxamido oxaziridines, including derivatives similar to the compound . Their research contributes to the understanding of amination reactions in organic synthesis (Armstrong et al., 2000).

Thiosemicarbazone Derivatives

Liu et al. (1996) synthesized derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing their potential as inhibitors of CDP reductase activity and exhibiting cytotoxicity against L1210 leukemia (Liu et al., 1996).

Labelled Compounds for Antitumor Agents

Shinkwin and Threadgill (1996) focused on the synthesis of labelled compounds, including nitrothiophenecarboxamides, for potential use as antitumor agents. This research contributes to the development of novel cancer therapeutics (Shinkwin & Threadgill, 1996).

Heteroatom Rearrangements in Synthesis

Yokoyama et al. (1987) investigated the rearrangement reactions involving carboxylic acids and related compounds, contributing to the field of synthetic organic chemistry (Yokoyama et al., 1987).

properties

IUPAC Name

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-13(16(21)19(2)3)14(12(8-17)15(24)18-9)10-4-6-11(7-5-10)20(22)23/h4-7H,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKZYXKRWNFRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide

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